Sensory Detection Threshold: (+)-trans-Whiskey Lactone vs. Cis-Whiskey Lactone in Dilute Alcohol Solution
The detection threshold of pure (+)-trans-whiskey lactone (CAS 80041-01-6) is 130 μg/L in a 12% v/v alcohol solution, whereas its cis-diastereomer has a threshold of 20 μg/L under identical conditions [1]. This 6.5-fold difference in sensory potency is critical for understanding its contribution to the overall aroma profile of aged spirits and wines, where the trans-isomer often exists below its detection threshold, while the cis-isomer is typically supra-threshold [1].
| Evidence Dimension | Sensory Detection Threshold |
|---|---|
| Target Compound Data | 130 μg/L |
| Comparator Or Baseline | cis-Whiskey lactone: 20 μg/L |
| Quantified Difference | 6.5-fold higher threshold (lower sensory potency) |
| Conditions | 12% v/v ethanol/water model solution |
Why This Matters
Procurement of the pure (+)-trans isomer is essential for accurate sensory evaluation and flavor reconstitution, as even minor contamination with the more potent cis-isomer can drastically alter perceived aroma intensity.
- [1] Cameleyre, M.; Lytra, G.; Tempere, S.; Barbe, J.-C. Impact of Whisky Lactone Diastereoisomers on Red Wine Fruity Aromatic Expression in Model Solution. J. Agric. Food Chem. 2020, 68, 38, 10814–10821. View Source
